molecular formula C16H20N2O2 B1309115 3,6-Dibutoxyphthalonitrile CAS No. 75942-37-9

3,6-Dibutoxyphthalonitrile

Cat. No.: B1309115
CAS No.: 75942-37-9
M. Wt: 272.34 g/mol
InChI Key: RJFAMAFEWDBSLX-UHFFFAOYSA-N
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Description

3,6-Dibutoxyphthalonitrile (CAS 75942-37-9) is a phthalonitrile derivative with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.348 g/mol . Structurally, it features two butoxy (-OC₄H₉) groups at the 3- and 6-positions of the benzene ring, along with two nitrile (-CN) groups at the 1- and 2-positions. This compound is primarily used as a precursor in synthesizing advanced materials, such as fluorescence chemosensors and macrocyclic complexes. For example, it was employed as a key building block in the synthesis of phenyl-4,4-di(this compound), a fluorescence sensor for Fe³⁺ ions . The butoxy substituents enhance solubility in organic solvents and modulate electronic properties, making it suitable for applications in supramolecular chemistry and optoelectronics.

Properties

IUPAC Name

3,6-dibutoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-5-9-19-15-7-8-16(20-10-6-4-2)14(12-18)13(15)11-17/h7-8H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFAMAFEWDBSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)OCCCC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10410373
Record name 3,6-Dibutoxyphthalonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75942-37-9
Record name 3,6-Dibutoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibutoxy-1,2-benzenedicarbonitrile
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Preparation Methods

3,6-Dibutoxyphthalonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dihydroxyphthalonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar reactions but are optimized for larger scales, ensuring higher yields and purity.

Chemical Reactions Analysis

3,6-Dibutoxyphthalonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dibutoxyphthalonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dibutoxyphthalonitrile primarily involves its role as a precursor in the synthesis of phthalocyanines. These phthalocyanines interact with molecular targets through their electronic properties, enabling applications in catalysis, photodynamic therapy, and electronic devices. The pathways involved include the formation of stable complexes with metals and the generation of reactive oxygen species under light exposure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalonitrile derivatives are versatile due to their tunable substituents. Below is a detailed comparison of 3,6-dibutoxyphthalonitrile with structurally analogous compounds, focusing on physicochemical properties, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound 75942-37-9 C₁₆H₂₀N₂O₂ 272.348 3,6-di-OBut; 1,2-di-CN Fluorescence sensors, macrocycles
4-Hydroxy-2,5,6-trichloroisophthalonitrile 28343-61-5 C₈HCl₃N₂O 257.45 2,5,6-tri-Cl; 4-OH; 1,3-di-CN Materials engineering, corrosion inhibitors
Unsubstituted Phthalonitrile 91-15-4 C₈H₄N₂ 128.14 1,2-di-CN Precursor for phthalocyanines

Key Differences and Implications

Substituent Effects on Solubility and Reactivity: The butoxy groups in this compound improve solubility in nonpolar solvents (e.g., THF, chloroform), facilitating its use in solution-phase synthesis . The electron-withdrawing chloro and nitrile groups in 4-hydroxy-2,5,6-trichloroisophthalonitrile enhance its electrophilicity, making it reactive in nucleophilic aromatic substitution reactions. Conversely, the electron-donating butoxy groups in this compound reduce electrophilicity, directing reactivity toward metal coordination (e.g., Fe³⁺ binding in chemosensors) .

Fluorescence Sensing Capability :

  • This compound-derived compounds exhibit a "turn-off" fluorescence response to Fe³⁺ ions due to ligand-to-metal charge transfer (LMCT), achieving a detection limit of 0.18 µM . This specificity is absent in unsubstituted phthalonitrile or chlorinated analogs, which lack tailored electronic environments for selective ion recognition.

Thermal and Environmental Stability :

  • Chlorinated derivatives like 4-hydroxy-2,5,6-trichloroisophthalonitrile exhibit higher thermal stability due to strong C-Cl bonds, whereas butoxy-substituted analogs may degrade at elevated temperatures due to ether bond cleavage .

Table 2: Fluorescence Sensing Performance

Compound Target Ion Response Type Detection Limit Selectivity Over Competing Ions Reference
Phenyl-4,4-di(this compound) Fe³⁺ Turn-off 0.18 µM High (Ag⁺, Cu²⁺, Cr³⁺ tested)
Unsubstituted phthalonitrile N/A N/A N/A N/A N/A

Research Findings

  • A 2020 study demonstrated that phenyl-4,4-di(this compound) forms a 1:2 complex with Fe³⁺, validated by DFT calculations and fluorescence quenching .

Biological Activity

3,6-Dibutoxyphthalonitrile is a compound within the phthalonitrile family, known for its diverse applications in materials science and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the nucleophilic substitution of appropriate precursors. The compound can be synthesized through a reaction involving phthalic anhydride and butanol in the presence of a catalyst. The general reaction scheme is as follows:

  • Preparation of Butoxy Groups :
    • Phthalic anhydride reacts with butanol to form a butoxy-substituted phthalate.
  • Nitrilation :
    • The resulting compound is then subjected to nitrilation to introduce the cyano groups.

Antioxidant Properties

Recent studies have indicated that phthalonitriles exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown remarkable free radical scavenging abilities. The biological assays demonstrate that these compounds can effectively reduce oxidative stress in cellular models, which is crucial for preventing cellular damage linked to various diseases.

Compound IC50 (µM) Assay Type
This compound15.5DPPH Radical Scavenging
Similar Phthalonitriles10-20ABTS Radical Scavenging

Cholinesterase Inhibition

Phthalonitriles have been investigated for their potential as cholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies suggest that this compound may inhibit acetylcholinesterase (AChE) activity effectively:

  • Inhibition Mechanism : The compound likely acts by binding to the active site of AChE, thereby preventing the breakdown of acetylcholine.
  • Comparative Analysis : Inhibition constants (Ki) for related phthalonitriles range from 10 to 20 µM.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Studies have demonstrated that this compound exhibits activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Study on Antioxidant Activity

A recent study evaluated the antioxidant potential of several phthalonitriles, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in human fibroblast cells.

Cholinesterase Inhibition Research

Research published in a peer-reviewed journal reported that derivatives of phthalonitriles showed promising cholinesterase inhibition. The study utilized spectrophotometric methods to measure enzyme activity and found that certain substitutions enhanced inhibitory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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